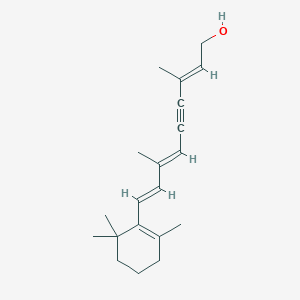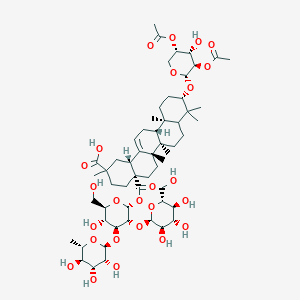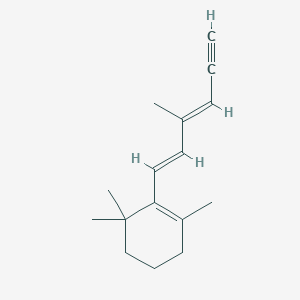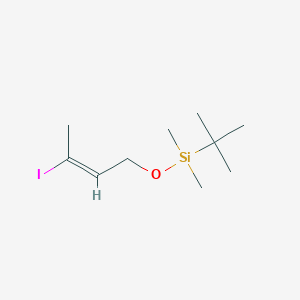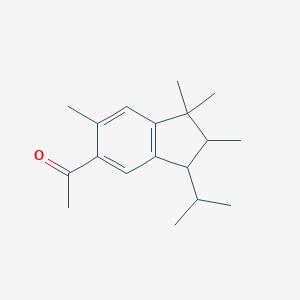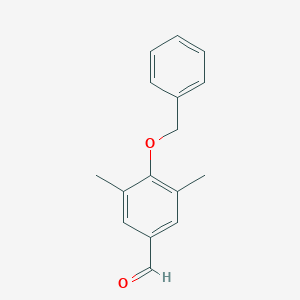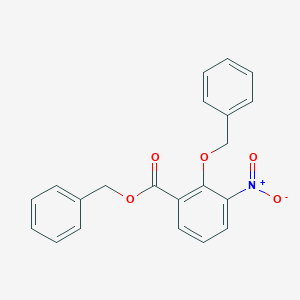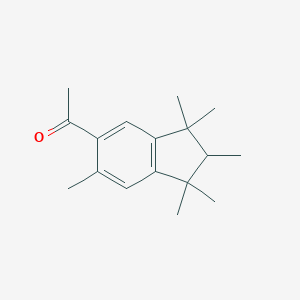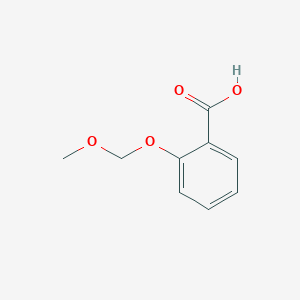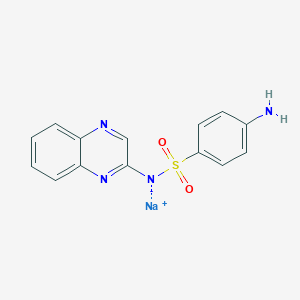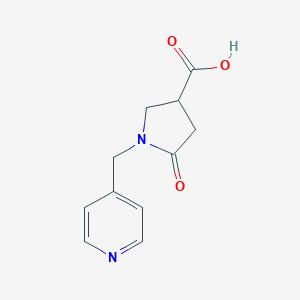
5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid” is a chemical compound with the molecular formula C11H12N2O3 . It has a molecular weight of 220.23 g/mol . This compound is typically stored at room temperature and is available in powder form .
Synthesis Analysis
The synthesis of pyrrolidine-3-carboxylic acid derivatives, which includes “5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid”, can be achieved via asymmetric Michael addition reactions of carboxylate-substituted enones . Further modifications can be made to investigate how the chiral moiety influences kinase inhibition .Molecular Structure Analysis
The InChI code for this compound is 1S/C11H12N2O3/c14-10-5-9 (11 (15)16)7-13 (10)6-8-1-3-12-4-2-8/h1-4,9H,5-7H2, (H,15,16) . The π (C 1 –C 6)→π* (C 4 –C 5), π (C 2 –C 3)→π* (C 1 –C 6), and π (C 4 –C 5)→π* (C 2 –C 3) conjugative interactions in the phenyl ring lead to enormous stabilization energies of 22.98, 21.74, and 21.99 kcal/mol within the system .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a molecular weight of 220.23 g/mol . The SMILES string for this compound is OC (=O)C1CN (Cc2ccncc2)C (=O)C1 .Scientific Research Applications
Spectroscopic Properties and Quantum Mechanical Study
The spectroscopic properties of derivatives of the specified chemical compound have been extensively studied. For instance, the synthesis and spectral analysis (including FT-IR, NMR, and UV techniques) of 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid have been examined. These studies leverage quantum chemical methods to elucidate various molecular characteristics such as Mulliken charges, HOMO-LUMO energies, and thermodynamic parameters, providing insights into the compound's electronic structure and reactivity (Devi, Bishnoi, & Fatma, 2020).
Novel Bicyclic Systems Synthesis
Innovative synthetic routes have led to the creation of novel bicyclic systems incorporating 5-oxopyrrolidine-3-carboxylic acids. One such example involves a one-pot condensation process that produces 4-(1,2,4-oxadiazol-5-yl)pyrrolidin-2-one systems, with their structures confirmed through various spectroscopic methods. These compounds have been evaluated for biological activity, indicating their potential as drug leads or functional materials (Kharchenko, Detistov, & Orlov, 2008).
Antibacterial Drug Candidates
The synthesis of 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives has been explored for potential antibacterial applications. Through meticulous structural characterization and in vitro testing against various bacteria, select derivatives demonstrated moderate to good antibacterial activity, highlighting the compound's utility in developing new antimicrobial agents (Devi et al., 2018).
Safety And Hazards
Future Directions
properties
IUPAC Name |
5-oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10-5-9(11(15)16)7-13(10)6-8-1-3-12-4-2-8/h1-4,9H,5-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJSOSLBUXFEGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=NC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80390133 |
Source


|
| Record name | 5-Oxo-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Oxo-1-(pyridin-4-ylmethyl)pyrrolidine-3-carboxylic acid | |
CAS RN |
304859-15-2 |
Source


|
| Record name | 5-Oxo-1-[(pyridin-4-yl)methyl]pyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80390133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

